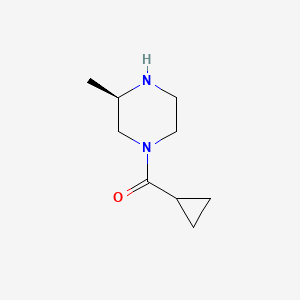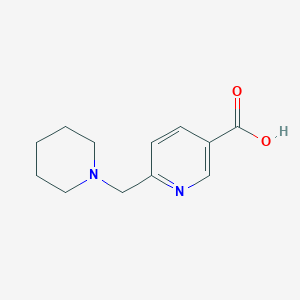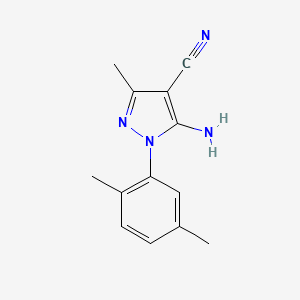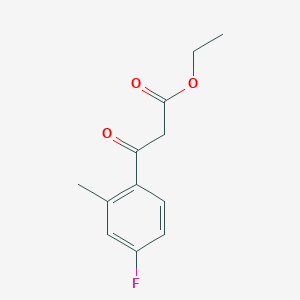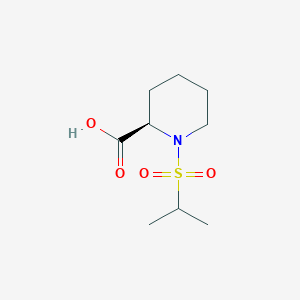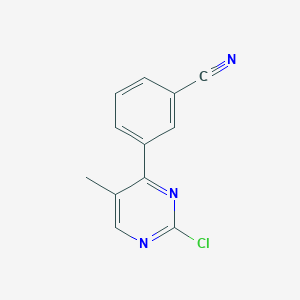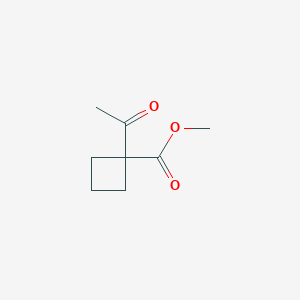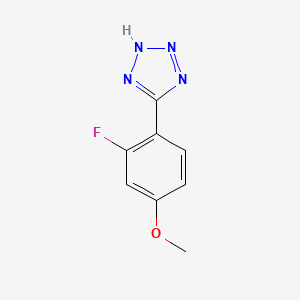
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the tetrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole typically involves the reaction of 2-fluoro-4-methoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form corresponding amines.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes and alkynes to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or dimethyl sulfoxide .
Major Products Formed
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group on the phenyl ring play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole include:
5-(2-Fluorophenyl)-1H-tetrazole: Lacks the methoxy group, which may affect its binding properties and reactivity.
5-(4-Methoxyphenyl)-1H-tetrazole: Lacks the fluorine atom, which may influence its electronic properties and biological activity.
5-Phenyl-1H-tetrazole: Lacks both the fluorine and methoxy groups, making it less specific in its interactions.
Uniqueness
The presence of both the fluorine atom and the methoxy group in this compound makes it unique compared to its analogs. These substituents enhance the compound’s electronic properties, binding affinity, and selectivity towards specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUWHWUUNHDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


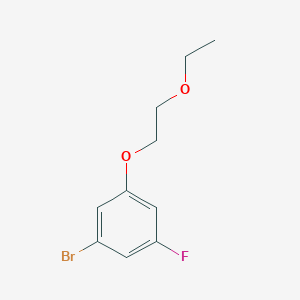

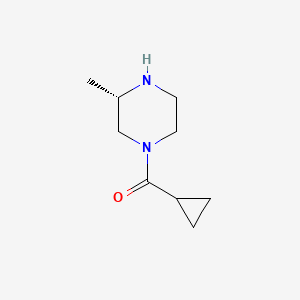
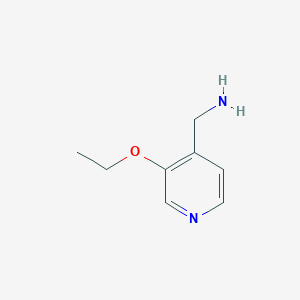

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)
